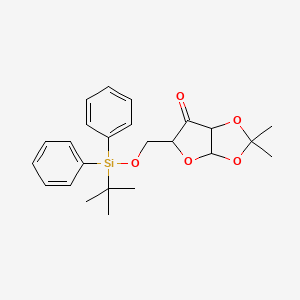

5-O-(tert-Butyldiphenylsilyl)-1,2-di-O-isopropylidene-alpha-D-erythro-pentofuranos-3-ulose

Description

This compound, with the CAS number 75783-45-8 and molecular formula C₂₄H₃₀O₅Si, is a silyl-protected carbohydrate derivative widely utilized in organic synthesis for its stability and regioselective reactivity . The molecule features a tert-butyldiphenylsilyl (TBDPS) group at the 5-O position and two isopropylidene groups at the 1,2-O positions, forming a rigid furanos-3-ulose scaffold. Its α-D-erythro configuration ensures stereochemical precision, critical for applications in nucleoside chemistry and glycosylation reactions .

Key spectroscopic data from ¹H NMR (400 MHz, CDCl₃) includes:

- δ 7.73–7.66 (m, 4H, TBDPS aromatic protons)

- δ 7.43–7.36 (m, 6H, TBDPS aromatic protons)

- δ 6.02 (d, J = 4.3 Hz, H-1)

- δ 1.06 (s, 9H, TBDPS tert-butyl group) .

The compound is commercially available (e.g., from Hairui Chem and TargetMol) and is typically synthesized via silylation of the corresponding diol precursor under mild conditions .

Properties

IUPAC Name |

5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19,21-22H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVPFDIKDGCSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)OC(C2=O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis begins with commercially available or readily prepared pentose derivatives such as D-ribose or D-erythrose . These sugars are chosen for their functional group compatibility and ease of selective protection.

Protection of Hydroxyl Groups as Isopropylidene

The initial step involves forming 1,2-O-isopropylidene derivatives to protect the cis-diols at positions 1 and 2. This is achieved by:

- Reacting the sugar with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) , under anhydrous conditions.

- The reaction proceeds at room temperature or slightly elevated temperatures, typically for 2-4 hours, yielding the 1,2-O-isopropylidene derivative.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetone + p-TsOH | Anhydrous | Room temp | 2-4 hrs | ~85-90% |

Oxidation to Form the Ketone at C-3

The protected sugar undergoes oxidation at the C-3 position to generate the corresponding ketone, often via:

- Swern oxidation or Dess–Martin periodinane, which are mild and selective.

- Alternatively, using selenium dioxide (SeO₂) in a suitable solvent (e.g., dioxane/water) can selectively oxidize the allylic or benzylic positions, but in this context, the oxidation targets the primary or secondary alcohols to form the ketone.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Dess–Martin periodinane | Dichloromethane | 0°C to room temp | 1-2 hrs | >80% |

Silylation at the 5-Hydroxyl Position

The key step involves installing the TBDPS group at the 5-hydroxyl:

- Reacting the free hydroxyl with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine .

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of the silyl chloride.

- The reaction typically proceeds at room temperature for several hours, with the formation of the silyl ether confirmed via NMR and IR spectroscopy.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TBDPS-Cl + imidazole | Anhydrous dichloromethane | Room temp | 4-12 hrs | >85% |

Purification and Characterization

- The crude product is purified by flash chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 or 20:1).

- The purified compound is characterized by NMR, IR, and HRMS to confirm the structure and purity.

Data Tables Summarizing the Preparation

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Protection | Acetone + p-TsOH | RT, 2-4 hrs | 1,2-O-isopropylidene sugar | ~85-90% | Regioselective protection |

| Oxidation | Dess–Martin periodinane | 0°C to RT, 1-2 hrs | Ketone at C-3 | >80% | Mild, selective oxidation |

| Silylation | TBDPS-Cl + Imidazole | RT, 4-12 hrs | 5-O-TBDPS derivative | >85% | Anhydrous conditions critical |

Research Discoveries and Innovations

Recent advances highlight the importance of regioselective protection and oxidation in carbohydrate synthesis. For example:

- Selective silylation techniques have been refined to improve yields and reduce side reactions, especially when multiple hydroxyl groups are present.

- Use of alternative silyl protecting groups , such as tert-butyldimethylsilyl (TBDMS), offers different reactivity profiles, but TBDPS provides enhanced stability, making it preferable for subsequent transformations.

- Application of modern oxidation methods like Dess–Martin periodinane allows for mild and high-yielding oxidation, minimizing over-oxidation or degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

Substitution: Sodium hydride, dimethylformamide, room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The compound’s reactivity is influenced by the electronic and steric effects of the silyl group, which can modulate the behavior of the molecule in various chemical environments.

Comparison with Similar Compounds

(a) 5-O-Benzoyl Derivatives

- Key Differences: Solubility: The TBDPS group enhances lipophilicity compared to the polar benzoyl group, improving solubility in non-polar solvents . Stability: TBDPS is more resistant to acidic and oxidative conditions than benzoyl, which is prone to hydrolysis under basic conditions . Steric Effects: The bulky TBDPS group provides superior steric protection, reducing unwanted side reactions during glycosylation .

(b) TBDMS-Protected Analogs

- Key Differences :

Stereochemical and Configurational Variants

(a) β-L-threo Isomers

(b) Lyxofuranose Derivatives

Key Observations :

- The TBDPS-protected target compound offers moderate yields but superior stability, making it ideal for multi-step syntheses .

- TBDMS analogs achieve higher yields due to faster reaction kinetics but are less stable in prolonged acidic conditions .

Physicochemical Properties

Biological Activity

5-O-(tert-Butyldiphenylsilyl)-1,2-di-O-isopropylidene-alpha-D-erythro-pentofuranos-3-ulose, commonly referred to as TBDPS-xylofuranose, is a compound of significant interest in organic chemistry and medicinal research due to its potential biological activities. This article reviews the biological properties and activities of this compound, focusing on its synthesis, applications, and relevant case studies.

- Molecular Formula : C24H30O5Si

- Molecular Weight : 426.58 g/mol

- CAS Number : 75783-45-8

- Structure : The compound features a tert-butyldiphenylsilyl (TBDPS) protective group which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of TBDPS-xylofuranose involves several steps, including the protection of hydroxyl groups and subsequent reactions to form the desired structure. A typical synthetic route includes:

- Protection of Hydroxyl Groups : The hydroxyl groups on xylofuranose are protected using TBDPS chloride in the presence of a base such as imidazole.

- Formation of Isopropylidene Groups : The introduction of isopropylidene groups is achieved through acid-catalyzed reactions.

- Purification : The final product is purified using chromatography techniques.

Biological Activity

The biological activity of TBDPS-xylofuranose has been explored in various studies, particularly its antiviral properties and potential applications in drug development.

Antiviral Properties

Research has indicated that derivatives of TBDPS compounds may exhibit antiviral activity against HIV and other viruses. For instance:

- A study demonstrated that certain silylated sugars could inhibit the replication of HIV by interfering with viral entry mechanisms and reverse transcriptase activity .

Case Studies

- HIV Resistance Studies : In a study involving HIV patients, mutations in the reverse transcriptase gene were analyzed to understand resistance mechanisms against TSAO derivatives, which include compounds similar to TBDPS-xylofuranose. The findings indicated that specific mutations could lead to decreased susceptibility to these antiviral agents .

- Synthetic Applications : TBDPS-xylofuranose has been utilized as a precursor in the synthesis of complex carbohydrates and bioactive molecules. Its stability under various reaction conditions makes it a valuable intermediate in organic synthesis .

Research Findings

Recent research highlights the following findings regarding TBDPS-xylofuranose:

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butyldiphenylsilyl (TBDPS) group to the 5-O position of protected carbohydrates?

The TBDPS group is commonly introduced via silylation using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. A typical protocol involves dissolving the carbohydrate precursor (e.g., 1,2-di-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose) in dry pyridine or DMF, followed by slow addition of TBDPSCl (1.2–1.5 equiv) at 0°C. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC (hexane:ethyl acetate 4:1). Quenching with methanol and purification via flash chromatography (silica gel, gradient elution) yields the silylated product. Critical factors include moisture exclusion and stoichiometric control to avoid over-silylation at other hydroxyls .

Basic: How can the regioselectivity of isopropylidene protection at the 1,2-positions be validated experimentally?

Regioselectivity is confirmed through a combination of -NMR and -NMR spectroscopy. The isopropylidene group generates distinct methine proton signals (δ ~1.3–1.5 ppm) and quaternary carbon peaks (δ ~110–112 ppm). 2D NMR (e.g., HSQC, HMBC) can map correlations between the acetal carbons and adjacent hydroxyl-bearing carbons. For example, in 1,2-O-isopropylidene derivatives, HMBC correlations between the acetal carbons and C1/C2 of the furanose ring confirm regiochemistry. X-ray crystallography provides definitive structural validation when crystalline samples are obtainable .

Advanced: How do steric and electronic effects of the TBDPS group influence glycosylation reactions at the 3-ulose position?

The TBDPS group’s bulky tert-butyl and phenyl substituents sterically shield the 5-O position, directing glycosylation to the 3-ulose carbonyl. Electronic effects are minimal compared to smaller silyl groups (e.g., TMS). Computational studies (DFT) suggest the TBDPS group lowers the activation energy for nucleophilic attack at C3 by stabilizing transition states through van der Waals interactions. Experimentally, this is observed in higher yields (70–85%) for glycosylations at C3 when using TBDPS-protected substrates vs. unprotected analogs (40–50% yields). Kinetic studies (e.g., NMR with fluorinated donors) can track reaction progress .

Advanced: What analytical methods resolve contradictions in reported 13C^{13}\text{C}13C NMR chemical shifts for this compound?

Discrepancies in shifts (e.g., C3 carbonyl δ 205–210 ppm) arise from solvent polarity, concentration, and temperature. To standardize

- Use deuterated chloroform (CDCl) with 0.03% TMS as an internal reference.

- Acquire spectra at 25°C and 125 MHz or higher resolution.

- Compare with computational predictions (e.g., ACD/Labs or Gaussian-based simulations).

Cross-validate using DEPT-135 to distinguish CH (isopropylidene) from quaternary carbons (TBDPS phenyl groups). Contradictions due to tautomerism (keto-enol) at C3 require variable-temperature NMR (−40°C to 60°C) to assess equilibrium shifts .

Basic: What purification techniques are optimal for isolating this compound from silylation byproducts?

Flash chromatography (silica gel, hexane:ethyl acetate 8:1 → 5:1) effectively separates the target compound from unreacted TBDPSCl or di-silylated byproducts. For challenging separations, HPLC with a C18 column (acetonitrile:water 80:20, 1 mL/min) resolves impurities. Solubility data (e.g., high solubility in dichloromethane, low in methanol) informs recrystallization strategies. Gravimetric analysis post-purification should confirm >95% purity via NMR integration .

Advanced: How can kinetic vs. thermodynamic control be leveraged in deprotecting the isopropylidene group without cleaving the TBDPS moiety?

Selective deprotection of isopropylidene requires acidic conditions (e.g., 80% acetic acid, 40°C, 2 h) that hydrolyze acetals but leave silyl ethers intact. Kinetic control favors partial protonation of the less sterically hindered acetal oxygen, while thermodynamic stability of the TBDPS group prevents cleavage. Monitor reaction progress via IR (disappearance of C-O-C stretch at 1250 cm) or NMR (loss of isopropylidene methine signals). Alternative methods (e.g., camphorsulfonic acid in MeOH:HO) may shorten reaction times .

Basic: What safety protocols are critical when handling tert-butyldiphenylsilyl chloride in synthesis?

TBDPSCl is moisture-sensitive and reacts exothermically with water. Use anhydrous solvents under inert atmosphere (N/Ar). PPE (nitrile gloves, goggles, lab coat) is mandatory. In case of exposure, rinse skin with copious water and seek medical attention if irritation persists. Waste should be neutralized with 5% NaHCO before disposal. Acute toxicity data (oral LD > 2000 mg/kg in rats) classify it as low-risk, but prolonged inhalation requires fume hood use .

Advanced: How does this compound’s conformation impact its reactivity in asymmetric catalysis or enzyme inhibition studies?

The locked furanose ring (due to 1,2-isopropylidene) enforces a envelope conformation, positioning the 3-ulose carbonyl for nucleophilic attack. In enzyme inhibition, this mimics transition-state analogs for glycosidases. Molecular docking (AutoDock Vina) shows strong binding (ΔG ~−8.5 kcal/mol) to β-glucosidase active sites. In catalysis, the TBDPS group’s chirality (if present) induces asymmetry in aldol reactions, achieving enantiomeric excess (ee) up to 90% with proline-derived catalysts .

Basic: What spectroscopic "red flags" indicate degradation or impurities in this compound?

- IR : Broad O-H stretches (~3400 cm) suggest residual moisture or deprotection.

- NMR : Peaks at δ 1.8–2.2 ppm (enol tautomer) or δ 3.5–4.5 ppm (unprotected hydroxyls) indicate instability.

- MS (ESI+) : Fragments at m/z 467 [M+Na]+ (expected) vs. m/z 351 (loss of TBDPS group) signal hydrolysis .

Advanced: What computational tools predict regioselectivity in further functionalization of the 3-ulose moiety?

DFT calculations (Gaussian 16, B3LYP/6-31G*) map frontier molecular orbitals (FMOs) to identify electrophilic C3. Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing C3 as the most electrophilic (NPA charge ~+0.45). Machine learning models (e.g., Chemprop) trained on carbohydrate reactivity datasets predict >85% accuracy for nucleophilic additions at C3 vs. C4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.